molecular formula C11H14ClNS B12988937 N-(4-Chlorophenethyl)thietan-3-amine

N-(4-Chlorophenethyl)thietan-3-amine

Cat. No.: B12988937
M. Wt: 227.75 g/mol
InChI Key: CMBKUQJIVCANMS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a thietane ring (a three-membered cyclic sulfide) with an amine group at the 3-position. The 4-chlorophenethyl substituent introduces aromatic and halogenated characteristics, which may enhance binding affinity to biological targets or influence metabolic stability.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)5-6-13-11-7-14-8-11/h1-4,11,13H,5-8H2

InChI Key

CMBKUQJIVCANMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenethyl)thietan-3-amine typically involves the reaction of 4-chlorophenethylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where 4-chlorophenethylamine reacts with a thietane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)thietan-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The thietane ring and the chlorophenethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Synthesis Method Applications/Notes
This compound C₁₁H₁₄ClN₂S ~241.52 Thietan-3-amine 4-Chlorophenethyl Not specified Likely pharmaceutical R&D
N-(4-Fluorobutyl)thietan-3-amine C₇H₁₄FNS 163.26 Thietan-3-amine 4-Fluorobutyl High-purity synthesis Pharma (ISO certified)
Example 13 (tetrahydropyran derivative) C₂₆H₃₈N₂O₂ 411.1 Tetrahydro-2H-pyran-4-amine Cyclopentyl, isopropyl, phenyl Catalytic hydrogenation Pharma (patented compound)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ ~304.45 Benzamide 3-Chlorophenethyl, 4-nitro Schotten-Baumann reaction Research (amide synthesis)
N-(4-Chlorobenzylidene)-N-(2,4-dichlorophenyl)amine C₁₃H₈Cl₃N 284.57 Schiff base 4-Chlorobenzylidene, 2,4-dichlorophenyl Condensation reaction Chemical intermediate

Structural and Electronic Differences

The Schiff base analog (C₁₃H₈Cl₃N) lacks a sulfur atom but incorporates a conjugated imine bond, enabling metal coordination or redox activity .

Substituent Effects :

  • The 4-chlorophenethyl group in the target compound provides a lipophilic aromatic moiety, contrasting with the 4-fluorobutyl chain in N-(4-fluorobutyl)thietan-3-amine (MW 163.26), which offers fluorinated hydrophobicity .
  • Meta vs. para substitution: The 3-chlorophenethyl group in N-(3-Chlorophenethyl)-4-nitrobenzamide (MW ~304.45) may alter steric interactions compared to the para-substituted target compound .

Pharmacological and Industrial Relevance

Thietane Derivatives: The thietane ring’s strain and sulfur atom may enhance CNS penetration or enzyme inhibition, analogous to other strained heterocycles. The fluorobutyl analog’s ISO certification underscores its viability in drug development .

Schiff bases are versatile intermediates in organic synthesis, though their instability in vivo may limit therapeutic use compared to thietanes .

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